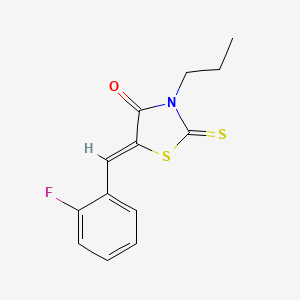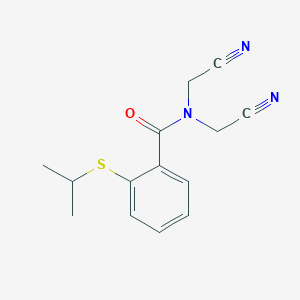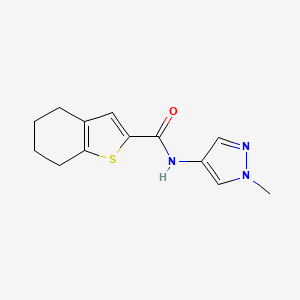
3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H11ClFNOS2 and its molecular weight is 363.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.9954622 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that compounds structurally related to 3-benzyl-5-(2-chloro-6-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit significant anticancer properties. For instance, synthesized 2-substituted benzimidazoles, including thiazolidinone derivatives, have demonstrated potent antitumor activity against various human cancer cell lines, such as hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma, with low IC50 values indicating their efficacy at inhibiting cancer cell growth (Hanan M. Refaat, 2010).
Supramolecular Structures and Interactions
The structural analysis of similar thioxothiazolidinone derivatives has revealed diverse supramolecular arrangements, such as hydrogen-bonded dimers, chains, and sheets, driven by various non-covalent interactions. These studies are critical for understanding the molecular basis of their biological activities and for designing compounds with enhanced pharmacological properties (P. Delgado et al., 2005). Another study highlighted the role of hydrogen bonding and aromatic pi-pi stacking interactions in the supramolecular assembly of these compounds, which could influence their bioavailability and receptor binding (P. Delgado et al., 2006).
Antimicrobial and Analgesic Activities
Compounds with the thiazolidinone core structure have also been evaluated for their antimicrobial and analgesic activities. For example, imidazolyl acetic acid derivatives with modifications incorporating the thiazolidinone moiety showed significant anti-inflammatory and analgesic effects in preclinical models, suggesting their potential for treating inflammatory conditions and pain (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Anti-Inflammatory Activity
Another area of application involves the synthesis and pharmacological evaluation of thiazolidinone derivatives for anti-inflammatory activity. Research has identified several derivatives with promising anti-inflammatory properties, highlighting the versatility of the thiazolidinone scaffold in drug development (K. Sunder & Jayapal Maleraju, 2013).
Propiedades
IUPAC Name |
(5E)-3-benzyl-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNOS2/c18-13-7-4-8-14(19)12(13)9-15-16(21)20(17(22)23-15)10-11-5-2-1-3-6-11/h1-9H,10H2/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIAWOTYQLHYDS-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)
![5-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4620619.png)
![3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4620625.png)

![N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4620635.png)
![(5E)-3-ethyl-5-[(9-oxofluoren-3-yl)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B4620640.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4620644.png)
![(5E)-1-(4-ethoxyphenyl)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4620657.png)
![Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone](/img/structure/B4620681.png)

![N'-(3,5-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B4620693.png)

![N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620698.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)
